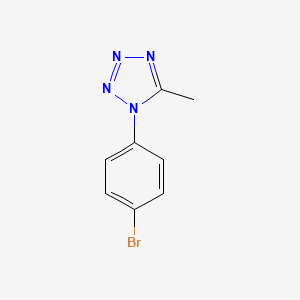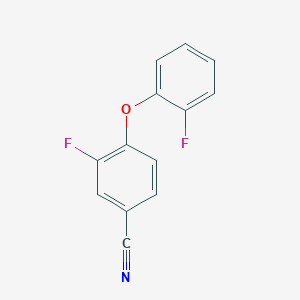![molecular formula C10H16N4OS B1438867 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide CAS No. 1105190-38-2](/img/structure/B1438867.png)
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide
Descripción general
Descripción
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C10H16N4OS and its molecular weight is 240.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide is Glycogen Synthase Kinase 3 beta (GSK-3β) . GSK-3β is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including cell differentiation, growth, and apoptosis . It is closely associated with the hyperphosphorylation of tau protein in Alzheimer’s disease (AD) pathology .
Mode of Action
This compound interacts with GSK-3β, inhibiting its activity . This inhibition results in decreased hyperphosphorylation of tau protein . The compound has been identified as a potent GSK-3β inhibitor with an IC50 of 3.1nM in vitro and showed accepted kinase selectivity .
Biochemical Pathways
The inhibition of GSK-3β by this compound affects the phosphorylation of tau protein, a key component in the pathogenesis of Alzheimer’s disease . This leads to a decrease in the phosphorylated tau at Ser396 in a dose-dependent way . Moreover, the compound effectively increases expressions of β-catenin as well as the GAP43, N-myc, and MAP-2, and promotes the differentiated neuronal neurite outgrowth .
Result of Action
The result of the action of this compound is a decrease in the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer’s disease . This leads to a decrease in the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer’s disease . Additionally, the compound promotes the differentiated neuronal neurite outgrowth .
Análisis Bioquímico
Biochemical Properties
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide plays a significant role in biochemical reactions, particularly as an inhibitor of glycogen synthase kinase 3β (GSK-3β). This enzyme is involved in various cellular processes, including glycogen metabolism and cell signaling. The compound interacts with GSK-3β by binding to its active site, thereby inhibiting its activity. This interaction leads to a decrease in the phosphorylation of tau protein, which is implicated in Alzheimer’s disease . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to promote neurite outgrowth and enhance cell viability. It influences cell signaling pathways by increasing the phosphorylation of GSK-3β at Ser9, which in turn reduces the phosphorylation of tau protein at Ser396 . This modulation of cell signaling pathways leads to improved neuronal function and has potential therapeutic implications for neurodegenerative diseases . Furthermore, the compound affects gene expression by upregulating the expression of genes associated with neuronal differentiation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GSK-3β, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as tau protein, thereby reducing its pathological aggregation . Additionally, the compound has been shown to activate other signaling pathways, such as the Wnt/β-catenin pathway, which further contributes to its neuroprotective effects . These molecular interactions highlight the compound’s potential as a therapeutic agent for neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity over extended periods . It is subject to degradation under certain conditions, which can affect its long-term efficacy . In vitro studies have shown that the compound’s effects on cellular function are sustained over time, with prolonged exposure leading to enhanced neuronal differentiation and survival . In vivo studies have also demonstrated long-term neuroprotective effects, further supporting its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks . Animal studies have also shown that the compound’s efficacy is dose-dependent, with higher doses leading to more pronounced neuroprotective effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with GSK-3β . The compound’s inhibition of GSK-3β affects glycogen metabolism, leading to increased glycogen synthesis and storage . Additionally, the compound influences other metabolic pathways by modulating the activity of enzymes and cofactors involved in cellular metabolism . These effects on metabolic flux and metabolite levels further underscore the compound’s biochemical significance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its uptake and distribution within target cells . Additionally, the compound’s transport and distribution are affected by its physicochemical properties, such as solubility and stability . These factors play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with GSK-3β and other signaling molecules . Additionally, it can translocate to the nucleus, where it influences gene expression and other nuclear processes . The compound’s subcellular localization is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential .
Propiedades
IUPAC Name |
2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-2-3-12-9(15)4-14-10(11)7-5-16-6-8(7)13-14/h2-6,11H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIYWLRZCIFDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1438784.png)
![(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1438786.png)
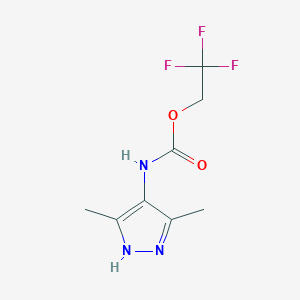
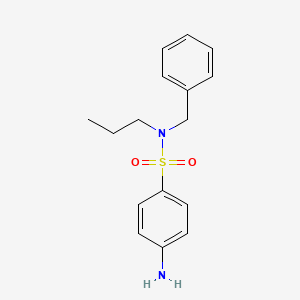
![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)
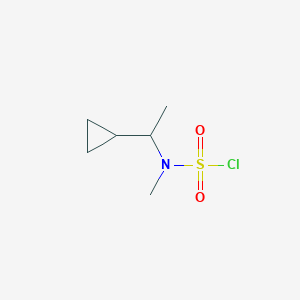
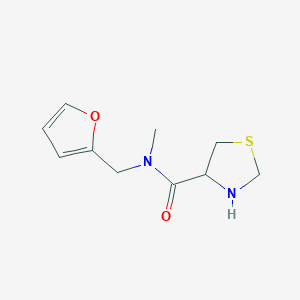
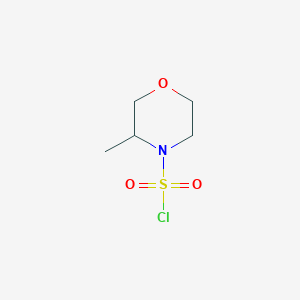

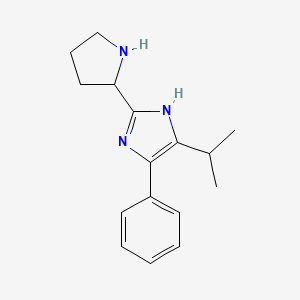
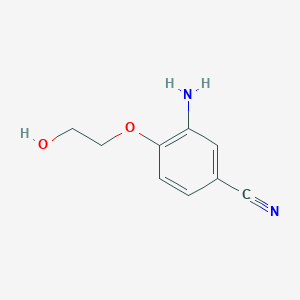
![N-[(4-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438805.png)
